3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane
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Overview
Description
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane is a chemical compound with the molecular formula C12H21IO2 and a molecular weight of 324.20 g/mol . This compound is characterized by the presence of an iodocycloheptyl group attached to an oxolane ring through a methylene bridge. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane involves several steps. One common method includes the reaction of 2-iodocycloheptanol with oxirane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methylene chloride under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced iodocycloheptyl derivatives.
Scientific Research Applications
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane involves its interaction with specific molecular targets. The iodocycloheptyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane can be compared with other similar compounds such as:
Properties
Molecular Formula |
C12H21IO2 |
---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
3-[(2-iodocycloheptyl)oxymethyl]oxolane |
InChI |
InChI=1S/C12H21IO2/c13-11-4-2-1-3-5-12(11)15-9-10-6-7-14-8-10/h10-12H,1-9H2 |
InChI Key |
LOZXOTIHPNQUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OCC2CCOC2 |
Origin of Product |
United States |
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